APTSTAT3-9R
Description
Introduction to Peptide-Based Therapeutic Modulators in Biomedical Research
Challenges in Intracellular Delivery of Peptides for Research
Peptides are valuable tools in biomedical research due to their high specificity and ability to mimic protein interactions. However, their utility against intracellular targets like STAT3 is severely limited by the challenge of delivering them across the cell membrane. nih.gov The plasma membrane acts as a formidable barrier, preventing the passive diffusion of most macromolecules. frontiersin.org
Several key challenges impede the intracellular delivery of peptides:
Size and Polarity: Peptides are often large and hydrophilic (water-soluble), characteristics that make it difficult for them to pass through the lipophilic (fat-soluble) lipid bilayer of the cell membrane. nih.govnih.gov
Endosomal Entrapment: Even when peptides are taken into the cell through processes like endocytosis, they are often trapped within vesicles called endosomes. mdpi.com These endosomes can traffic to lysosomes, where the peptides are degraded by enzymes before they can reach their cytosolic targets. mdpi.commdpi.com Overcoming this "endosomal escape" is a critical hurdle for effective delivery. mdpi.com
Lack of Specificity and Stability: Many delivery strategies lack cell-type specificity, leading to off-target effects. nih.gov Furthermore, peptides can be susceptible to degradation by proteases in the extracellular environment and within the cell, reducing their bioavailability and efficacy. nih.gov
To overcome these barriers, researchers have developed various strategies, most notably the use of cell-penetrating peptides (CPPs). nih.govmdpi.comosu.edu CPPs are short peptides, often rich in cationic amino acids like arginine, that can traverse biological membranes and facilitate the intracellular delivery of various molecular cargoes, including other peptides. nih.govnih.gov The "9R" in this compound refers to a tail of nine arginine residues, a well-known CPP, which is fused to the STAT3-binding peptide to enable its entry into cells. aacrjournals.orgmerckmillipore.comresearchgate.net While CPPs have shown great promise, challenges such as ensuring efficient endosomal escape and achieving targeted delivery to specific tissues or cell types in vivo remain active areas of research. nih.govmdpi.com
Research Findings on this compound
This compound is a specific, cell-permeable peptide designed to inhibit STAT3. It consists of a STAT3-binding peptide (APTSTAT3) fused to a cell-penetrating motif composed of nine arginine residues (9R). aacrjournals.orgnih.gov This design allows it to enter cells and directly interfere with STAT3 signaling.
| Property | Description | Source(s) |
| Mechanism of Action | Binds to STAT3 with high affinity and specificity, blocking its phosphorylation. This prevents STAT3 dimerization and subsequent translocation to the nucleus to activate target gene expression. | aacrjournals.orgmedchemexpress.cominvivochem.com |
| Specificity | Effectively inhibits STAT3 phosphorylation without significantly affecting the phosphorylation levels of other signaling proteins like AKT, STAT1, and STAT5. | aacrjournals.orgmerckmillipore.commedchemexpress.com |
| Downstream Effects | Reduces the expression of STAT3 target genes, including those involved in cell proliferation (cyclin D1) and survival (Bcl-xL, survivin). | aacrjournals.orgnih.govapexbt.com |
| Cellular Effects | Suppresses the viability and proliferation of various cancer cell lines that exhibit constitutively activated STAT3. | aacrjournals.orgnih.govapexbt.com |
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 | Source(s) |
| A549 | Human Lung Carcinoma | Suppresses cell viability and proliferation; reduces STAT3-DNA binding activity. | 10-20 µM | tvarditherapeutics.commedchemexpress.com |
| B16F1 | Murine Melanoma | Suppresses cell viability and proliferation. | 10-20 µM | medchemexpress.com |
| HepG2 | Human Liver Cancer | Suppresses cell viability and proliferation. | 10-20 µM | medchemexpress.com |
| MDA-MB-231 | Human Breast Cancer | Inhibits STAT3 downstream signaling. | Not specified | aacrjournals.org |
| U87MG | Human Glioblastoma | Inhibits STAT3 downstream signaling. | Not specified | aacrjournals.org |
Properties
Molecular Formula |
C223H330N80O51 |
|---|---|
Molecular Weight |
4947.51 |
Origin of Product |
United States |
Discovery and Design of Aptstat3 9r
Identification via Phage Display Screening Methodologies
APTSTAT3-9R's journey began with the screening of a novel "aptide" library using phage display technology. nih.gov Phage display is a powerful laboratory technique used for the high-throughput screening of protein, peptide, and antibody libraries. nih.govnih.gov This methodology involves the genetic fusion of a library of peptides to a coat protein of a bacteriophage, resulting in the display of the peptide on the phage's surface. The library of phages, each displaying a different peptide, is then exposed to the target molecule—in this case, the STAT3 protein. Phages that display peptides with a high affinity for the target bind to it and can be separated from non-binding phages. nih.gov
The bound phages are then eluted and amplified by infecting bacteria, creating an enriched population of phages that display target-binding peptides. This biopanning process is repeated for several rounds to isolate the phages with the highest affinity and specificity for the target. nih.gov
Through this iterative selection process, a specific STAT3-binding peptide, named APTSTAT3, was identified. nih.gov This peptide demonstrated a high specificity and a strong binding affinity for STAT3, with a dissociation constant (Kd) of approximately 231 nmol/L. nih.gov The screening process confirmed that the phage displaying the APTSTAT3 sequence had a high specificity for the STAT3 protein compared to other proteins. nih.gov This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity. The interaction is believed to occur at the SH2 domain of STAT3, a critical region for STAT3 dimerization and activation. frontiersin.orgebi.ac.uknih.gov
Peptide Scaffold and Structural Features
The foundational structure of APTSTAT3 is built upon a stable and well-defined peptide scaffold, which is essential for presenting the STAT3-targeting sequence in the correct conformation for binding.
APTSTAT3 is constructed on a Tryptophan zipper (Trpzip) scaffold. ualberta.canih.govkennesaw.edu Tryptophan zippers are short peptides, typically 12 to 16 amino acids in length, that are known to form highly stable β-hairpin structures in aqueous solutions. nih.govkennesaw.edunih.gov This stability is largely attributed to the cross-strand pairing of tryptophan residues, where the indole (B1671886) rings interdigitate in a zipper-like fashion. nih.govresearchgate.net This structural motif provides a rigid and pre-organized framework, which minimizes the entropic penalty of binding to a target, thereby facilitating high-affinity interactions. ualberta.ca The use of a Trpzip scaffold provides a robust platform for displaying the randomized amino acid sequences responsible for target recognition. nih.gov
Table 1: Characteristics of the Tryptophan Zipper Scaffold
| Feature | Description |
|---|---|
| Structure | β-hairpin |
| Stabilizing Interactions | Cross-strand Tryptophan pairing |
| Size | Typically 12-16 amino acids |
| Key Advantage | Provides a stable and pre-organized conformation for molecular recognition |
The APTSTAT3 sequence itself is the component of the peptide responsible for the specific recognition and binding to the STAT3 protein. While the full amino acid sequence is proprietary to the research, it was identified and optimized through the phage display screening process for its ability to bind with high affinity to the SH2 domain of STAT3. nih.govfrontiersin.org The SH2 domain is a structurally conserved protein domain that is crucial for the function of STAT3, as it mediates the dimerization of phosphorylated STAT3 monomers, a key step in its activation and subsequent translocation to the nucleus to act as a transcription factor. ebi.ac.uk By targeting this domain, APTSTAT3 can effectively inhibit the STAT3 signaling pathway.
Enhancement of Cellular Permeability: The 9-Arginine Motif (9R)
A significant hurdle for many peptide-based therapeutics is their inability to efficiently cross the cell membrane to reach intracellular targets. To overcome this, APTSTAT3 was modified with a cell-penetrating peptide.
To enable the APTSTAT3 peptide to enter cells and interact with the intracellular STAT3 protein, it was fused to a 9-Arginine (9R) motif. nih.gov Arginine-rich sequences are a well-known class of cell-penetrating peptides (CPPs) that can facilitate the uptake of various molecular cargoes into cells. nih.govnih.govacs.org The positively charged guanidinium (B1211019) groups on the arginine residues are thought to interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, initiating cellular uptake. nih.gov The integration of the 9R motif transforms the STAT3-binding peptide into a cell-permeable therapeutic agent, this compound, capable of reaching its intracellular target and exerting its inhibitory effects. nih.gov The mechanism of uptake for arginine-rich CPPs can involve both direct translocation across the membrane and endocytosis. nih.govmdpi.com
Table 2: Components of the this compound Compound
| Component | Function |
|---|---|
| APTSTAT3 | Specific STAT3-binding peptide sequence targeting the SH2 domain. |
| Tryptophan Zipper | A stable scaffold that presents the APTSTAT3 sequence in an optimal conformation for binding. |
| 9-Arginine (9R) | A cell-penetrating peptide motif that facilitates the entry of the compound into the cell. |
Role of GGGGS Linker
The fusion of the STAT3-binding peptide, APTSTAT3, to the cell-penetrating nona-arginine (B115151) (9R) motif is accomplished through a flexible linker composed of the amino acid sequence Glycine-Glycine-Glycine-Glycine-Serine (GGGGS). This linker is a critical component of the this compound design, ensuring that both the STAT3-binding and cell-penetrating domains can function optimally without interfering with each other.
The choice of a GGGGS linker is based on its well-established properties in the field of protein engineering. Glycine (B1666218), with its small side chain, provides a high degree of flexibility, while serine enhances solubility. This flexibility is essential to allow the two distinct functional domains of this compound to adopt their necessary conformations.
The primary roles of the GGGGS linker in the context of this compound are:
Structural Flexibility: The linker acts as a flexible hinge, allowing the STAT3-binding portion of the molecule the freedom to correctly fold and bind to its target protein, STAT3. selleckchem.com
Domain Separation: By creating physical space between the STAT3-binding peptide and the 9R motif, the linker minimizes potential steric hindrance. This separation ensures that the bulky 9R moiety does not obstruct the interaction between the binding peptide and STAT3.
Preservation of Function: The linker ensures that the cell-penetrating function of the 9R motif is not compromised by the attached peptide. This allows for efficient uptake of this compound into cancer cells, a prerequisite for its intracellular activity. aacrjournals.org
The design of fusion proteins often incorporates such linkers to improve their stability and biological activity. The GGGGS sequence is one of the most commonly used flexible linkers due to its ability to promote proper folding and maintain the independent functions of the fused domains. apexbt.com
Interactive Data Table: Properties of Common Flexible Linkers
| Linker Sequence | Composition | Key Characteristics |
| (GGGGS)n | Glycine, Serine | High flexibility, enhanced solubility, reduces steric hindrance. selleckchem.comapexbt.com |
| (Gly)n | Glycine | Maximizes flexibility due to the small size of the glycine residue. nih.gov |
| (EAAAK)n | Glutamic Acid, Alanine, Lysine | Forms a rigid alpha-helical structure, providing a fixed separation distance between domains. |
The development of this compound was a multi-step process that began with the identification of a novel STAT3-binding peptide.
Researchers utilized a technique called phage display to screen a library of "aptides," which are peptides constrained within a scaffold protein, to identify a sequence that could bind to STAT3 with high specificity and affinity. aacrjournals.org This screening process led to the discovery of the peptide designated as APTSTAT3. aacrjournals.org
While APTSTAT3 demonstrated strong binding to STAT3, its utility as a therapeutic agent was limited by its inability to cross cell membranes and reach its intracellular target. To overcome this, the researchers fused APTSTAT3 to a cell-penetrating peptide, specifically a chain of nine arginine residues (9R). aacrjournals.org The resulting fusion protein, named this compound, was designed to be readily taken up by cells. aacrjournals.org
The design of this compound allows it to enter cancer cells and subsequently inhibit STAT3 phosphorylation, a critical step in its activation. aacrjournals.org By blocking this signaling pathway, this compound has been shown to reduce the expression of downstream STAT3 target genes, including those involved in cell proliferation and survival like cyclin D1 and Bcl-xL. aacrjournals.org
Molecular Mechanisms of Action of Aptstat3 9r in Cellular Models
Direct Interaction with STAT3
APTSTAT3-9R exerts its inhibitory effects through direct physical binding to the STAT3 protein. nih.govapexbt.com This interaction is foundational to its entire mechanism, preventing the protein from performing its normal functions.
The specificity of this compound is a result of its high-affinity binding to a particular region of the STAT3 protein known as the Src Homology 2 (SH2) domain. merckmillipore.comebi.ac.uk The SH2 domain is critical for STAT3's function, as it mediates the protein-protein interactions necessary for its activation and dimerization. ebi.ac.ukscispace.com The antecedent peptide, APTSTAT3, was identified through phage display screening and has been shown to bind to the STAT3 SH2 domain with high affinity. nih.govmerckmillipore.comtvarditherapeutics.com This binding is highly selective for STAT3 over other members of the STAT family. merckmillipore.com Phage ELISA assays have demonstrated a preferential binding of the aptide to STAT3 compared to STAT1 and STAT5. researchgate.net
| Compound | Target Domain | Binding Affinity (Kd) | Source |
|---|---|---|---|
| APTSTAT3 | STAT3 SH2 Domain | ~231 nmol/L | nih.govmerckmillipore.comaacrjournals.org |
A critical step in the activation of STAT3 is its phosphorylation by Janus kinases (JAKs), particularly JAK2. nih.govmdpi.com This process involves the JAK2 kinase binding to STAT3 and catalyzing the addition of a phosphate (B84403) group. frontiersin.org By binding to the STAT3 SH2 domain, this compound effectively disrupts the interaction between STAT3 and JAK2. merckmillipore.com This steric hindrance prevents JAK2 from accessing the tyrosine residue on STAT3 that it needs to phosphorylate, thereby blocking the initial activation step of the STAT3 signaling cascade. merckmillipore.comnih.gov
Inhibition of STAT3 Phosphorylation (Tyr705)
The primary consequence of this compound's direct binding to STAT3 is the inhibition of its phosphorylation. medchemexpress.cominvivochem.com Specifically, it blocks the phosphorylation of a crucial tyrosine residue at position 705 (Tyr705). merckmillipore.com Phosphorylation at this site is the canonical step for STAT3 activation, enabling it to dimerize and translocate to the nucleus to regulate gene expression. tvarditherapeutics.com By preventing this event, this compound effectively shuts down all downstream signaling mediated by STAT3. aacrjournals.orgmedchemexpress.comselleckchem.com Studies in various cancer cell lines, including human lung carcinoma (A549) cells, have shown that treatment with this compound leads to a significant, dose-dependent reduction in STAT3 phosphorylation. aacrjournals.orginvivochem.com This inhibition subsequently leads to the reduced expression of STAT3 target genes such as cyclin D1, Bcl-xL, and survivin. nih.govaacrjournals.org
The specificity of this compound is highlighted by its lack of effect on other closely related STAT family members. merckmillipore.com Research has demonstrated that while it potently inhibits STAT3 phosphorylation, it does not affect the phosphorylation levels of STAT1 or STAT5. merckmillipore.comresearchgate.net This selectivity is crucial, as STAT1 and STAT5 are involved in different signaling pathways, some of which are essential for normal cellular functions like immune responses. nih.gov The ability of this compound to specifically target STAT3 without causing broad inhibition of other STAT proteins underscores its targeted mechanism of action. merckmillipore.com
To further confirm its specificity, the effect of this compound on other important cellular signaling pathways has been investigated. One such pathway is the PI3K/AKT pathway, which is also critical for cell survival and proliferation. nih.govjcancer.org Studies have consistently shown that this compound does not affect the level of AKT phosphorylation. medchemexpress.cominvivochem.comselleckchem.com This indicates that the inhibitory action of the peptide is confined to the STAT3 pathway and does not have off-target effects on the AKT signaling cascade. invivochem.comselleckchem.com
| Protein Target | Effect of this compound | Source |
|---|---|---|
| STAT3 (Tyr705) | Inhibited | merckmillipore.comaacrjournals.orgmedchemexpress.cominvivochem.com |
| STAT1 | No effect | merckmillipore.comresearchgate.net |
| STAT5 | No effect | merckmillipore.comresearchgate.net |
| AKT | No effect | medchemexpress.cominvivochem.comselleckchem.com |
Reduction of STAT3-DNA Binding Activity
This compound has been shown to effectively inhibit the DNA-binding activity of STAT3, a critical step for its function as a transcription factor. In human lung carcinoma A549 cells, treatment with this compound resulted in a significant and dose-dependent reduction in the ability of STAT3 to bind to its consensus DNA sequence.
One of the key methods to assess this inhibition is the Electrophoretic Mobility Shift Assay (EMSA). Studies have demonstrated that treatment with this compound for 6 hours leads to a substantial decrease in STAT3-DNA binding. Specifically, at a concentration of 30 µM, this compound was reported to suppress the DNA-binding activity of STAT3 by 54% in A549 cells. nih.govresearchgate.net This inhibitory effect is crucial as it directly prevents STAT3 from initiating the transcription of its target genes, which are often involved in tumor cell proliferation, survival, and angiogenesis.
Table 1: Effect of this compound on STAT3-DNA Binding Activity in A549 Cells
| Treatment | Concentration (µM) | Duration (hours) | Inhibition of DNA Binding Activity (%) | Cell Line |
|---|---|---|---|---|
| This compound | 30 | 6 | 54 | A549 (Human Lung Carcinoma) |
Downregulation of STAT3-Regulated Gene Expression
By inhibiting the DNA-binding activity of STAT3, this compound consequently leads to the downregulation of various STAT3-regulated genes. nih.govresearchgate.net This effect has been observed at both the mRNA and protein levels in cancer cell lines. researchgate.net The downregulation of these target genes is a key mechanism through which this compound exerts its anti-proliferative and pro-apoptotic effects.
STAT3 is known to promote cell survival by upregulating the expression of anti-apoptotic proteins such as B-cell lymphoma-extra large (Bcl-xL) and Survivin. nih.govresearchgate.net Treatment with this compound has been shown to effectively counteract this by reducing the expression of these critical survival factors.
In A549 human lung carcinoma cells, this compound induced a dose-dependent decrease in the mRNA levels of both Bcl-xL and Survivin after 6 hours of treatment. researchgate.net This reduction in gene transcription was also reflected at the protein level, as demonstrated by western blot analysis, which showed a clear decrease in the expression of both Bcl-xL and Survivin proteins in cells treated with increasing concentrations of this compound. researchgate.net
In addition to its role in cell survival, STAT3 also promotes cell proliferation by regulating the expression of key cell cycle proteins, including Cyclin D1. nih.govresearchgate.net By targeting STAT3, this compound can effectively inhibit the expression of this crucial cell cycle regulator.
Similar to its effects on anti-apoptotic genes, this compound treatment of A549 cells for 6 hours resulted in a dose-dependent reduction in the mRNA levels of Cyclin D1. researchgate.net This finding was further substantiated by western blot analysis, which confirmed a corresponding decrease in Cyclin D1 protein expression in a dose-dependent manner. researchgate.net The downregulation of Cyclin D1 contributes to the anti-proliferative effects of this compound by hindering the progression of the cell cycle.
Table 2: Effect of this compound on STAT3 Target Gene mRNA Expression in A549 Cells
| Target Gene | This compound Concentration (µM) | Relative mRNA Level (Fold Change vs. Control) |
|---|---|---|
| Bcl-xL | 7.5 | ~0.8 |
| 15 | ~0.6 | |
| 30 | ~0.4 | |
| Survivin | 7.5 | ~0.7 |
| 15 | ~0.5 | |
| 30 | ~0.3 | |
| Cyclin D1 | 7.5 | ~0.6 |
| 15 | ~0.4 | |
| 30 | ~0.2 |
Preclinical Efficacy Studies of Aptstat3 9r in in Vitro Systems
Impact on Cancer Cell Viability and Proliferation
Studies have demonstrated that APTSTAT3-9R suppresses the viability and proliferation of various cancer cell lines. This effect is attributed to its ability to inhibit STAT3 activation and downstream signaling pathways that regulate cell cycle progression and survival medchemexpress.comapexbt.comnih.govmedchemexpress.cominvivochem.com. Treatment with this compound has been shown to block STAT3 phosphorylation and reduce the expression of key STAT3 target genes, such as cyclin D1, Bcl-xL, and survivin, which are involved in cell cycle regulation and anti-apoptotic mechanisms apexbt.comnih.govinvivochem.comaacrjournals.orgmerckmillipore.comresearchgate.net. The inhibitory effects on cell viability and proliferation have been quantified using assays such as the MTT assay merckmillipore.comselleckchem.com.
This compound has shown half-maximal inhibitory concentration (IC50) values typically ranging from 10 to 20 µM across different cancer cell lines, including human lung carcinoma cells (A549), murine B16F1 melanoma cells, and human HepG2 cells medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net.
Data Table: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Species | Tissue Type | This compound IC50 (µM) |
| A549 | Human | Lung Carcinoma | 10-20 |
| B16F1 | Murine | Melanoma | 10-20 |
| HepG2 | Human | Hepatocellular Carcinoma | 10-20 |
Studies in Human Lung Carcinoma Cells (A549)
Research in human lung carcinoma A549 cells has provided detailed insights into the effects of this compound. Treatment with this compound significantly reduces STAT3-DNA binding activity in a dose-dependent manner medchemexpress.commedchemexpress.cominvivochem.com. For instance, exposure to 7.5, 15, and 30 µmol/L of this compound for 6 hours resulted in a significant reduction in STAT3-DNA binding medchemexpress.commedchemexpress.cominvivochem.com. This compound effectively inhibits the phosphorylation of STAT3 without significantly affecting the phosphorylation levels of AKT, indicating its specificity towards STAT3 medchemexpress.commedchemexpress.cominvivochem.com. The IC50 value for this compound in A549 cells has been estimated to be between 10 and 20 µM in 12-hour MTT assays merckmillipore.comresearchgate.netselleckchem.com.
Studies in Murine B16F1 Melanoma Cells
This compound has also been studied in murine B16F1 melanoma cells. The addition of the 9-arginine cell-penetrating motif to the APTSTAT3 peptide enabled its uptake by B16F1 cells, which is crucial for its intracellular activity apexbt.comnih.govaacrjournals.orgresearchgate.netkaist.ac.kr. Similar to A549 cells, this compound treatment suppressed the viability and proliferation of B16F1 cells, with reported IC50 values in the range of 10 to 20 µM medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net.
Studies in Human HepG2 Cells
Human HepG2 cells, a hepatocellular carcinoma cell line, have also been used to evaluate the efficacy of this compound. Studies have shown that this compound suppresses the viability and proliferation of HepG2 cells, exhibiting IC50 values estimated to be between 10 and 20 µM medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net.
Inhibition of Colony Formation in Cancer Cell Lines
Beyond short-term viability assays, the ability of this compound to inhibit the long-term proliferative capacity of cancer cells has been assessed through colony formation assays. Treatment with this compound has been shown to significantly suppress the formation of colonies in cancer cell lines, including A549 and B16F1 cells medchemexpress.commedchemexpress.cominvivochem.commerckmillipore.comresearchgate.net. For example, a concentration of 30 µM this compound for two weeks significantly suppressed colony formation medchemexpress.commedchemexpress.cominvivochem.com. This indicates that this compound can inhibit the sustained growth and proliferation of cancer cells over an extended period in a laboratory setting medchemexpress.commedchemexpress.cominvivochem.commerckmillipore.comresearchgate.net.
Induction of Apoptosis in Cellular Models
The antiproliferative effects of this compound are, at least in part, mediated by the induction of apoptosis, or programmed cell death, in cancer cells merckmillipore.comresearchgate.netcore.ac.uksigmaaldrich.comselleck.co.jp. Studies have confirmed that this compound treatment leads to an increase in the apoptotic cell population merckmillipore.comresearchgate.netsigmaaldrich.com. For instance, flow cytometry assessments in A549 cells treated with this compound showed approximately a 3-fold increase in apoptosis compared to control groups researchgate.net. This induction of apoptosis is consistent with the observed downregulation of anti-apoptotic proteins like Bcl-xL and survivin, which are known targets of STAT3 signaling apexbt.comnih.govmerckmillipore.comresearchgate.net.
Preclinical Efficacy Studies of Aptstat3 9r in in Vivo Animal Models
Antitumor Activity in Xenograft Models
Xenograft models, which involve transplanting human cancer cells into immunodeficient mice, have been used to evaluate the efficacy of APTSTAT3-9R against human tumors. researchgate.netnih.govmerckmillipore.commedchemexpress.comselleckchem.comselleckchem.comscribd.comresearchgate.netacs.orgapexbt.com
Human Lung Carcinoma Xenograft Models (A549 cells in BALB/c nude mice)
Studies using human lung carcinoma A549 cells implanted subcutaneously into female BALB/c nude mice have shown that this compound treatment significantly reduces tumor growth. nih.govmedchemexpress.comselleckchem.comselleckchem.comapexbt.com A549 cells are known to maintain high levels of constitutively activated STAT3. researchgate.net In one study, after tumors reached a certain volume, intratumoral injections of this compound every other day for a total of four injections resulted in a significant reduction in tumor burden compared to control groups. medchemexpress.comselleckchem.comapexbt.com An irrelevant peptide (APTscr-9R) showed little difference in tumor size compared to the control, highlighting the specificity of this compound. apexbt.com
Human U87MG Glioblastoma Xenografts
This compound has also shown efficacy in human U87MG glioblastoma xenograft models. researchgate.netmerckmillipore.com These studies further support the antitumor activity of this compound in different human cancer types when grown as xenografts in mice. researchgate.netmerckmillipore.com
Antitumor Activity in Allograft Tumor Models (e.g., B16F1 murine melanoma)
Allograft models, which involve transplanting murine cancer cells into syngeneic mice with intact immune systems, are used to assess the efficacy of treatments in the presence of a functional immune microenvironment. researchgate.netmerckmillipore.commedchemexpress.comscribd.comacs.orgapexbt.com this compound has demonstrated potent antitumor activity in murine B16F1 melanoma allograft models. researchgate.netnih.govmerckmillipore.commedchemexpress.comscribd.comapexbt.com B16F1 melanoma tumors are characterized by aggressive and rapid growth. researchgate.net Intratumoral injection of this compound into the foot pad where melanoma cells were implanted resulted in considerable reductions in tumor growth relative to untreated controls. nih.gov This indicates that this compound is effective in suppressing tumor growth in an immune-competent setting. nih.gov
Data Summary of Antitumor Activity:
| Tumor Model | Cell Line Used | Animal Model | Key Finding |
| Human Lung Carcinoma Xenograft | A549 | BALB/c nude mice | Significant reduction in tumor burden. selleckchem.comapexbt.com |
| Human Glioblastoma Xenograft | U87MG | Mice | Potent antitumor activity. researchgate.netmerckmillipore.com |
| Murine Melanoma Allograft | B16F1 | Murine (syngeneic) mice | Considerable reduction in tumor growth. nih.gov |
Modulation of the Tumor Microenvironment
Beyond direct effects on cancer cells, this compound has been shown to modulate the tumor microenvironment (TME), which plays a crucial role in tumor progression and immune evasion. researchgate.netnih.govthermofisher.cn
Reduction of Myeloid-Derived Suppressor Cells (MDSCs)
Intratumoral treatment with this compound has been shown to reduce the population of myeloid-derived suppressor cells (MDSCs) within the TME. researchgate.netnih.gov MDSCs are a type of immunosuppressive cell that accumulates in the TME and inhibits antitumor immunity. researchgate.netnih.govnih.gov By reducing MDSC levels, this compound helps to mitigate the immunosuppressive nature of the TME. researchgate.netnih.gov
Reduction of Tumor-Associated Macrophages (TAMs)
This compound treatment also leads to a reduction in the population of tumor-associated macrophages (TAMs). researchgate.netnih.gov TAMs, particularly those with an M2-like polarization, contribute to tumor growth, angiogenesis, and immunosuppression. nih.govnih.gov The reduction of TAMs by this compound further contributes to a less immunosuppressive TME and supports antitumor responses. researchgate.netnih.gov Studies suggest that this compound may decrease the recruitment of MDSCs and TAMs to the TME by reducing the production of certain chemokines, such as CCL2 and CXCL1. nih.gov
Modulation of Tumor Microenvironment by this compound:
| Immune Cell Population | Effect of this compound Treatment |
| Myeloid-Derived Suppressor Cells (MDSCs) | Reduction researchgate.netnih.gov |
| Tumor-Associated Macrophages (TAMs) | Reduction researchgate.netnih.gov |
Increase in Cytotoxic T Lymphocyte (CD8+ T cell) Infiltration
Preclinical studies investigating the effects of this compound in oncological settings have indicated its ability to influence the tumor microenvironment. Intratumoral administration of this compound has been shown to lead to an increase in the infiltration of cytotoxic T lymphocytes (CD8+ T cells) within the tumor microenvironment. Current time information in Devon, GB.fishersci.at This effect is considered significant as CD8+ T cells play a crucial role in mediating anti-tumor immunity. Furthermore, research has explored the potential synergistic effects of this compound in combination with other immunotherapies. Combination therapy involving this compound and an anti-PD-1 antibody resulted in enhanced suppression of tumor growth. Current time information in Devon, GB.fishersci.at This enhanced anti-tumor effect was associated with a decrease in the infiltration of immunosuppressive immune cells, while concurrently increasing the infiltration and cytotoxicity of CD8+ T cells. Current time information in Devon, GB.fishersci.at These findings suggest that targeting STAT3 with this compound, potentially in combination with immune checkpoint blockade, may offer a strategy to enhance the presence and activity of anti-tumor effector cells like CD8+ T lymphocytes.
Investigation in Non-Oncological Disease Models
Beyond its investigation in oncology, this compound has also been evaluated in preclinical models of non-oncological diseases characterized by dysregulated inflammation and immune responses.
Amelioration of Psoriasis-like Skin Inflammation in Mouse Models
Psoriasis is an inflammatory skin disease where STAT3 is known to play a key role in its pathogenesis. mims.comwikidata.orgnih.govnih.gov Preclinical studies utilizing mouse models of psoriasis, often induced by imiquimod, have investigated the therapeutic potential of this compound. mims.comwikidata.orgnih.govnih.govuniprot.orglipidmaps.orgmdpi.com Intradermal injection of this compound demonstrated a reduction in disease progression and modulated psoriasis-related cytokine signaling. nih.govnih.govmdpi.com This amelioration was linked to the inhibition of STAT3 phosphorylation. nih.govnih.govmdpi.com
To improve skin penetration, this compound, which is a high-affinity peptide specific for STAT3 tagged with a 9-arginine cell-penetrating peptide, was complexed with specific lipid formulations to form discoidal lipid nanoparticles (DLNPs). mims.comwikidata.orgnih.govnih.govlipidmaps.orgfishersci.ca Transcutaneous administration of this compound complexed with DLNPs achieved efficient skin penetration and effectively inhibited psoriatic skin inflammation in mouse models. mims.comwikidata.orgnih.govnih.govlipidmaps.orgfishersci.ca
Detailed research findings in psoriasis models included the assessment of various inflammatory markers. Treatment with intradermally injected this compound significantly reduced the protein levels of key psoriasis-related cytokines in skin homogenates. mdpi.com These cytokines included Interleukin-17 (IL-17), Interleukin-12/23p40 (IL-12/23p40), and Interleukin-1 beta (IL-1β). mdpi.com
Table 1: Effect of Intradermal this compound on Psoriasis-Related Cytokines in Mouse Skin Homogenates
| Cytokine | Effect of this compound Treatment |
| IL-17 | Significantly Reduced |
| IL-12/23p40 | Significantly Reduced |
| IL-1β | Significantly Reduced |
These results collectively suggest that this compound holds promise as a therapeutic agent for psoriasis, particularly when delivered effectively to the skin, and its mechanism involves inhibiting STAT3 phosphorylation and reducing the expression of key inflammatory cytokines.
Therapeutic Evaluation in Pulmonary Fibrosis Preclinical Models
Pulmonary fibrosis (PF) is another intractable disease where the STAT3 pathway is implicated in pathogenesis. wikipedia.orgmims.com Preclinical evaluation of this compound has been conducted in models of pulmonary fibrosis, often induced by bleomycin. wikipedia.orgmims.com Similar to the approach in psoriasis, this compound was formulated with biomimetic lipid elements to create disc-shaped lipid nanocomplexes (this compound@DLNPs) to enhance delivery to the lungs. wikipedia.orgmims.com
Studies have demonstrated that non-invasive intratracheal delivery of this compound@DLNPs showed encouraging therapeutic outcomes in a preclinical model of PF. wikipedia.orgmims.com Specifically, in a mouse model of pulmonary fibrosis, this compound@DLNPs were effective in mitigating pulmonary inflammation. fishersci.at This effect was achieved through the inhibition of multiple inflammatory mediators and the suppression of STAT3 activation. fishersci.at These findings support the potential of this compound, delivered via a suitable formulation like DLNPs, as a therapeutic strategy for pulmonary fibrosis.
Impact on Inflammatory Pain and Neuron-Glia Crosstalk in Rodent Models
The role of STAT3 and neuron-glia crosstalk in inflammatory pain has also been investigated, and this compound has been used as a tool in these studies. Research in rodent models of inflammatory pain, such as those induced by Freund's complete adjuvant (FCA), has explored the impact of this compound. josai.ac.jpbioassayexpress.com
Intrathecal administration of this compound, acting as a STAT3 inhibitor, was found to attenuate FCA-induced nociceptive behavior in rats. josai.ac.jpbioassayexpress.com This suggests that inhibiting STAT3 can reduce the sensation of inflammatory pain. Further investigation into the underlying mechanisms revealed that this compound treatment led to decreased spinal levels of several key proteins and markers associated with inflammatory pain and glial activation. josai.ac.jpbioassayexpress.com These included phosphorylated STAT3 at Ser727 (pSTAT3Ser727), Interleukin-6 (IL-6), c-Fos, Glial Fibrillary Acidic Protein (GFAP), and Ionized Calcium-Binding Adapter Molecule 1 (Iba-1). josai.ac.jpbioassayexpress.com
Studies suggest that the phosphorylation of STAT3 at Ser727 and its interaction with Protein Kinase C epsilon (PKCε) contribute to hyperalgesia through the IL-6-mediated signaling pathway, thereby regulating neuron-glia crosstalk during inflammatory pain. josai.ac.jpbioassayexpress.com this compound was shown to reverse these effects, indicating its involvement in modulating this specific pain pathway. josai.ac.jpbioassayexpress.com Mechanical allodynia, a measure of pain sensitivity, was evaluated using von Frey filament tests in these studies. josai.ac.jpbioassayexpress.com
Table 2: Effect of Intrathecal this compound on Spinal Protein Levels in FCA-Induced Inflammatory Pain in Rats
| Protein/Marker | Effect of this compound Treatment |
| pSTAT3Ser727 | Decreased |
| IL-6 | Decreased |
| c-Fos | Decreased |
| GFAP | Decreased |
| Iba-1 | Decreased |
Advanced Research on Delivery Systems for Aptstat3 9r
Strategies for Enhanced Tissue Penetration and Cellular Uptake
The effectiveness of peptide-based therapeutics like APTSTAT3-9R is contingent on their ability to reach intracellular targets. The plasma membrane presents a formidable barrier to large, charged molecules. To address this, this compound incorporates a specific motif designed to facilitate its entry into cells, a critical modification for its biological activity.
The parent peptide, APTSTAT3, binds to STAT3 with high affinity but lacks the intrinsic ability to cross cell membranes. To overcome this limitation, it was modified with a cell-penetrating motif to create this compound. researchgate.net This modification involves the addition of a sequence of nine arginine residues (a 9R motif). researchgate.netnih.gov This poly-arginine sequence is a well-characterized cell-penetrating peptide (CPP) that enables the uptake of various molecular cargoes into cells. researchgate.netunav.edu
The highly cationic nature of the arginine-rich motif is crucial for its function. researchgate.net It interacts with negatively charged components of the cell membrane, such as proteoglycans and phospholipids (B1166683), which initiates the internalization process. researchgate.net The precise mechanisms of uptake for arginine-rich CPPs are multifaceted and can include:
Direct Translocation: This energy-independent process involves the peptide directly crossing the lipid bilayer, potentially through the formation of transient pores or other membrane destabilizations. researchgate.netresearchgate.net
Endocytosis: An energy-dependent pathway where the peptide and its cargo are engulfed by the cell membrane to form vesicles. This can occur through various mechanisms, including macropinocytosis. researchgate.netunav.edu
The addition of the 9-arginine motif to APTSTAT3 successfully enabled its uptake by cancer cells, such as murine B16F1 melanoma cells, allowing it to access its intracellular target, STAT3. researchgate.netunav.edu This strategic modification is fundamental to the anti-proliferative and antitumor activities observed in preclinical studies. researchgate.netnih.gov
Nanoparticle Formulations in Preclinical Research
To further enhance the delivery of this compound, particularly for localized therapies, researchers have explored its incorporation into advanced nanoparticle formulations. These systems aim to protect the peptide from degradation, improve its penetration through complex biological tissues, and facilitate its release at the target site.
In preclinical research for inflammatory skin conditions like psoriasis, where STAT3 is constitutively activated, transcutaneous delivery of this compound has been achieved using Discoidal Lipid Nanoparticles (DLNPs). researchgate.net By complexing the positively charged this compound peptide with specific lipid formulations, researchers were able to form stable, disc-shaped nanoparticles. researchgate.net
These [this compound]-DLNPs were found to be highly effective at penetrating the skin. researchgate.net Research demonstrated that this formulation enabled the peptide to reach both the epidermal and dermal layers following topical application. researchgate.net The discoidal shape and lipid composition of these nanoparticles are thought to facilitate this enhanced skin penetration. In a preclinical psoriasis model, the transcutaneous administration of [this compound]-DLNPs led to the effective inhibition of psoriatic skin inflammation. researchgate.net
| Nanoparticle Formulation | Delivery Route | Target Tissue | Key Research Finding |
| Discoidal Lipid Nanoparticles (DLNPs) | Transcutaneous | Skin (Epidermis and Dermis) | Achieved efficient skin penetration and inhibited psoriatic inflammation in a preclinical model. researchgate.net |
For pulmonary diseases such as idiopathic pulmonary fibrosis (PF), where STAT3 activation plays a critical role, a key challenge is overcoming the pulmonary surfactant barrier. nih.gov To address this, this compound has been formulated with biomimetic disc-shaped lipid nanoparticles (DLNPs) designed to mimic natural lipid structures. nih.gov
These biomimetic lipid nanocomplexes have demonstrated a markedly enhanced ability to penetrate the pulmonary surfactant barrier. nih.gov This improved delivery to the lung tissue allowed the peptide to effectively alleviate the clinical symptoms of pulmonary fibrosis in preclinical models. nih.gov The use of biomimetic systems, which are designed to resemble endogenous structures, represents a sophisticated strategy to improve biocompatibility and overcome specific physiological barriers. nih.gov
| Nanoparticle Formulation | Delivery Route | Target Tissue/Barrier | Key Research Finding |
| Biomimetic Disc-Shaped Lipid Nanoparticles | Pulmonary | Lung / Pulmonary Surfactant Barrier | Markedly enhanced penetration of the pulmonary surfactant barrier, alleviating symptoms of pulmonary fibrosis in a preclinical model. nih.gov |
Assessment of Nanocomplex Stability and Colloidal Properties in Research
The successful formulation of this compound into nanoparticle systems is critically dependent on their physicochemical properties, which govern their stability, behavior in biological environments, and ultimately, their therapeutic efficacy. The stability of these nanocomplexes is a key area of assessment in preclinical development.
Colloidal stability refers to the ability of nanoparticles to remain dispersed in a medium without aggregating. researchgate.net For drug delivery, aggregation can lead to a loss of efficacy and potential toxicity. Key parameters used to assess the stability and properties of nanoparticle formulations like those used for this compound include:
Particle Size and Polydispersity Index (PDI): The size of the nanoparticles influences their biodistribution and cellular uptake. Dynamic light scattering (DLS) is a common technique used to measure the average particle size and the PDI, which indicates the uniformity of the particle size distribution. A low PDI value is generally desirable, indicating a homogenous population of nanoparticles.
Zeta Potential: This measurement reflects the surface charge of the nanoparticles. A sufficiently high positive or negative zeta potential can prevent particle aggregation due to electrostatic repulsion. For instance, nanoparticles with zeta potential values greater than +25 mV or less than -25 mV are generally considered to have good colloidal stability.
While specific quantitative stability data for this compound-loaded DLNPs is not extensively detailed in the cited literature, the formation of stable complexes is a prerequisite for their described biological activity. researchgate.net The research indicates that complexing this compound with specific lipids results in the formation of discoidal nanoparticles approximately 20-30 nm in diameter, which were effective in preclinical models, implying sufficient stability for the duration of the experiments. researchgate.net The stability of such lipid-based systems is influenced by factors including the choice of lipids, the ratio of components, and the surrounding environment (e.g., pH, ionic strength). researchgate.net Rigorous characterization of these colloidal properties is a fundamental aspect of the preclinical development of any nanoparticle-based therapeutic.
Comparative Preclinical Research and Potential Combination Strategies
Comparison with Other STAT3 Inhibitors in Preclinical Settings
APTSTAT3-9R is a specific peptide-based inhibitor designed to target Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell survival, proliferation, and immune escape. nih.govaacrjournals.org In preclinical studies, its mechanism and specificity have been evaluated, allowing for comparison with other classes of STAT3 inhibitors. Unlike many non-peptidic small molecule inhibitors, this compound was identified through phage display of an "aptide" library, selected for its high specificity and affinity for STAT3. nih.govbohrium.com
Other STAT3 inhibitors, such as NSC 74859 (S3I-201), have also been developed and show potent inhibition of STAT3's DNA-binding activity but with reported low activity towards other STAT proteins like STAT1 and STAT5. selleck.co.jp Stattic, another widely studied small molecule inhibitor, is known to potently inhibit STAT3 activation and is noted for its high selectivity over STAT1. selleck.co.jp this compound's distinction lies in its peptide nature and its specific mode of inhibiting STAT3 phosphorylation. medchemexpress.comselleckchem.com
Table 1: Comparison of Selectivity Profiles of STAT3 Inhibitors
| Inhibitor | Target | Selectivity Notes |
|---|---|---|
| This compound | STAT3 | Highly specific for STAT3; does not affect phosphorylation of STAT1, STAT5, or AKT. researchgate.net |
| NSC 74859 (S3I-201) | STAT3 | Shows low activity towards STAT1 and STAT5. selleck.co.jp |
| Stattic | STAT3 | Exhibits high selectivity over STAT1. selleck.co.jp |
A key attribute of a targeted inhibitor is its specificity, which minimizes off-target effects. Preclinical research has demonstrated that this compound possesses a high degree of selectivity for STAT3 over other closely related signaling proteins. researchgate.net
Phage ELISA assays revealed that the peptide preferentially binds to the STAT3 protein compared to STAT1 or STAT5. researchgate.net This binding specificity translates to functional selectivity within the cellular environment. Western blot analyses performed on A549 human lung carcinoma cells confirmed these findings. researchgate.net Treatment with this compound resulted in a significant and dose-dependent inhibition of STAT3 phosphorylation at the Tyr705 residue. researchgate.net In contrast, the phosphorylation status of STAT1 and STAT5 remained unaffected by the peptide, indicating its high specificity for STAT3. researchgate.net
Furthermore, to assess its specificity against other critical cell survival pathways, the effect of this compound on AKT phosphorylation was examined. medchemexpress.comresearchgate.net Studies showed that even at concentrations effective at inhibiting STAT3 phosphorylation, this compound did not alter the phosphorylation level of AKT. selleckchem.comresearchgate.net This indicates that the inhibitory action of this compound is specific to the STAT3 signaling pathway and does not interfere with the PI3K/AKT signaling cascade. selleckchem.comresearchgate.net
Table 2: Selectivity of this compound in A549 Cells
| Protein Target | Effect of this compound Treatment |
|---|---|
| Phospho-STAT3 (Y705) | Significantly inhibited. researchgate.net |
| Phospho-STAT1 | No significant effect on phosphorylation. researchgate.net |
| Phospho-STAT5 | No significant effect on phosphorylation. researchgate.net |
| Phospho-AKT | No significant effect on phosphorylation. medchemexpress.comresearchgate.net |
Research into Combination Therapies in Animal Models
The role of STAT3 in creating an immunosuppressive tumor microenvironment (TME) makes it a compelling target for combination therapies, particularly with immunotherapies. researchgate.net
Targeting STAT3 can help remodel an immunosuppressive TME into one that is more responsive to immune-based treatments. researchgate.net Research in animal models of BRAF-mutant melanoma that is resistant to targeted therapy has explored the combination of this compound with an anti-PD-1 antibody. researchgate.net
In these preclinical models, vemurafenib-resistant melanoma was characterized by an immunosuppressive TME with increased infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). researchgate.net While intratumoral treatment with this compound alone could reduce the populations of these immunosuppressive cells, its combination with an anti-PD-1 antibody yielded significantly enhanced antitumor effects. researchgate.net The dual-therapy approach led to a marked suppression of tumor growth. researchgate.net This enhanced efficacy was associated with favorable changes in the TME, including a decrease in the infiltration of MDSCs and TAMs, alongside an increase in the infiltration and cytotoxic activity of CD8⁺ T cells. researchgate.net These findings suggest that the simultaneous blockade of STAT3 and PD-1 signaling pathways can be an effective strategy to overcome drug resistance in certain cancers. researchgate.net
Constitutive activation of STAT3 is a known mechanism of resistance to various existing cancer therapies. nih.gov Preclinical studies have shown that by inhibiting STAT3, this compound can suppress the expression of downstream target genes responsible for cell survival and proliferation, such as cyclin D1, Bcl-xL, and survivin. nih.govbohrium.comapexbt.com This mechanism provides a strong rationale for combining this compound with therapies that are susceptible to STAT3-mediated resistance.
In models of vemurafenib-resistant melanoma, for instance, the tumor microenvironment is remodeled to become immunosuppressive, partly through STAT3 signaling. researchgate.net Treatment with this compound was found to counter this by reducing the presence of immunosuppressive MDSCs and TAMs while increasing the infiltration of cytotoxic T lymphocytes. researchgate.net This modulation of the tumor microenvironment suggests a potential for this compound to be combined with BRAF inhibitors like vemurafenib (B611658) to overcome resistance. While direct co-administration studies are part of ongoing research, the ability of this compound to reverse key resistance-associated changes in the TME in preclinical models highlights its potential as a component of future combination strategies. researchgate.net
Methodological Approaches in Aptstat3 9r Research
In Vitro Cellular Assays
In vitro cellular assays are fundamental tools used to investigate the effects of APTSTAT3-9R at the cellular level. These assays provide insights into how the compound impacts cell growth, survival, and the specific signaling pathways involving STAT3.
Cell Viability and Proliferation Assays (e.g., MTT assay)
Cell viability and proliferation assays, such as the MTT assay, are commonly used to measure the metabolic activity and growth rate of cells after treatment with this compound. Studies have shown that this compound suppresses the viability and proliferation of various cancer cell lines, including human lung carcinoma A549, murine melanoma B16F1, and human hepatocellular carcinoma HepG2 cells. medchemexpress.cominvivochem.commedchemexpress.comapexbt.comresearchgate.net The compound has demonstrated IC50 values typically ranging from 10 to 20 µM in A549, B16F1, and HepG2 cells. medchemexpress.cominvivochem.commedchemexpress.com In A549 cells, this compound suppressed viability and proliferation at concentrations around 10-20 µM. merckmillipore.com A protocol involving treating A549 cells (5,000 cells/well in a 96-well plate) with this compound at concentrations from 0 to 100 µmol/L for 12 hours, followed by MTT reagent incubation and absorbance measurement at 570 nm, has been described. selleckchem.com
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10-20 medchemexpress.cominvivochem.commedchemexpress.com |
| B16F1 | 10-20 medchemexpress.cominvivochem.commedchemexpress.com |
| HepG2 | 10-20 medchemexpress.cominvivochem.commedchemexpress.com |
Colony Formation Assays
Colony formation assays are utilized to assess the long-term impact of this compound on the reproductive viability of cells, measuring their ability to form colonies from single cells. This compound has been shown to significantly suppress colony formation in cancer cells. medchemexpress.cominvivochem.commedchemexpress.com For instance, complete inhibition of colony formation was observed in A549 cells treated with 30 µM this compound for two weeks. medchemexpress.commerckmillipore.comsigmaaldrich.com A typical method involves culturing cells at a low density (e.g., 500 cells per well in 12-well plates) and treating them with this compound for an extended period (e.g., 2 weeks) until colonies are visible, followed by staining for quantification. researchgate.net
| Cell Line | Concentration (µM) | Duration | Effect |
|---|---|---|---|
| A549 | 30 | 2 weeks | Complete inhibition of colony formation medchemexpress.commerckmillipore.comsigmaaldrich.com |
STAT3-DNA Binding Activity Assays
STAT3-DNA binding activity assays are employed to determine the ability of this compound to interfere with STAT3's capacity to bind to specific DNA sequences in the nucleus, a critical step in its transcriptional activation function. This compound is known to block STAT3 DNA binding activity. merckmillipore.comsigmaaldrich.comsigmaaldrich.com In human lung carcinoma A549 cells, treatment with 30 µM this compound for 6 hours resulted in a 54% reduction in STAT3-DNA binding activity. merckmillipore.comsigmaaldrich.com This inhibition has also been observed to be dose-dependent in A549 cells at concentrations of 7.5, 15, and 30 µmol/L after 6 hours. medchemexpress.cominvivochem.commedchemexpress.com
| Cell Line | Concentration (µM) | Duration | Reduction in STAT3-DNA Binding |
|---|---|---|---|
| A549 | 30 | 6 hours | 54% merckmillipore.comsigmaaldrich.com |
| A549 | 7.5, 15, 30 | 6 hours | Dose-dependent reduction medchemexpress.cominvivochem.commedchemexpress.com |
Phosphorylation Analysis (Western Blot)
Western blot analysis is a standard technique used to evaluate the phosphorylation status of proteins, including STAT3, which is crucial for its activation. This compound effectively inhibits the phosphorylation of STAT3, particularly at the Tyr705 residue. medchemexpress.cominvivochem.commedchemexpress.comapexbt.commerckmillipore.comselleckchem.comsigmaaldrich.comresearchgate.netselleckchem.comglpbio.commedchemexpress.comscispace.comnih.gov This inhibition occurs without significantly affecting the phosphorylation levels of STAT1, STAT5, or Akt, indicating a degree of specificity for STAT3. invivochem.commedchemexpress.commerckmillipore.comsigmaaldrich.com this compound has also been shown to decrease pSTAT3 Ser727 expression in certain contexts. researchgate.netnih.govnih.govresearchgate.net Western blotting is routinely used to assess the expression levels of total and phosphorylated STAT3 following treatment with this compound. researchgate.netnih.govnih.govresearchgate.net
Gene Expression Analysis (e.g., mRNA levels of STAT targets)
Gene expression analysis, often performed by measuring mRNA levels, is used to determine how this compound treatment affects the transcription of genes that are downstream targets of STAT3 signaling. Treatment with this compound has been shown to reduce the mRNA levels of key STAT3 target genes involved in cell cycle progression and anti-apoptosis, such as cyclin D1, Bcl-xL, and survivin, in A549 cells. apexbt.commerckmillipore.comresearchgate.netselleckchem.comglpbio.com This reduction in the expression of these genes contributes to the observed anti-proliferative and pro-apoptotic effects of the compound.
Apoptosis Induction Assays
Apoptosis induction assays measure the ability of this compound to trigger programmed cell death in cancer cells. This compound has been demonstrated to induce apoptosis in vitro. merckmillipore.comsigmaaldrich.comsigmaaldrich.commedchemexpress.comnih.govmerckmillipore.comnih.gov For example, treatment of A549 cells with 30 µM this compound for 6 hours resulted in a significant increase in the apoptotic cell population (PI+/Annexin V+), rising from 2.8% in untreated control cells to 15%. merckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com This indicates that apoptosis is a mechanism by which this compound exerts its effects on cell viability.
| Cell Line | Concentration (µM) | Duration | Apoptotic Population (PI+/Annexin V+) | Control Apoptotic Population |
|---|---|---|---|---|
| A549 | 30 | 6 hours | 15% merckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com | 2.8% merckmillipore.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com |
In Vivo Animal Model Studies
In vivo studies are crucial for evaluating the effects of this compound in a complex biological system, particularly in the context of disease models.
This compound has been evaluated for its antitumor activity in both xenograft and allograft tumor models researchgate.netd-nb.inforesearchgate.netscribd.com. Xenograft models involve transplanting human cancer cells into immunodeficient animals, while allograft models utilize cancer cells from the same species as the recipient animal, often in immunocompetent settings.
Studies have demonstrated that intratumoral injection of this compound exerted potent antitumor activity in both types of models researchgate.netd-nb.inforesearchgate.net. Specific models where this compound's efficacy has been assessed include murine B16F1 melanoma allografts and U87MG glioblastoma xenografts researchgate.net. Evaluation in an A549 xenograft model has also been reported scribd.com. Furthermore, research has investigated the antitumor efficacy of this compound in vemurafenib-resistant melanoma models researchgate.net. These studies provide preclinical proof of concept for this compound as a potential agent targeting cancers with constitutively activated STAT3 researchgate.netd-nb.info.
Immunohistochemistry (IHC) and immunofluorescence (IF) are techniques used to visualize specific proteins or antigens in tissue samples, allowing for the analysis of cellular composition and infiltration within tumors or other tissues.
In the context of this compound research, such techniques are relevant for assessing changes in the tumor microenvironment (TME) and immune cell populations following treatment. For instance, studies investigating this compound in vemurafenib-resistant melanoma found that intratumoral treatment led to a reduction in immunosuppressive immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), while increasing the infiltration of cytotoxic T lymphocytes in the TME researchgate.net. These changes in cellular infiltration are typically evaluated using methods like IHC and IF, often employing markers specific to different immune cell types (e.g., F4/80 and CD11b for macrophages, Gr1 for neutrophils, CD8 for cytotoxic T cells) researchgate.netnih.govscience.govscispace.com. Although the direct application of IHC/IF specifically for this compound treatment effects on infiltration is most clearly supported in the melanoma study researchgate.net, these methods are standard for assessing the cellular changes observed in response to such treatments.
Computational Modeling and Simulations in Peptide Design and Interaction Research
Computational modeling and simulations play a pivotal role in the rational design and study of peptides and peptidomimetics aimed at specific biological targets, including transcription factors like STAT3. biophysics.orgresearchgate.netnih.govacs.org These in silico techniques allow for the exploration of molecular behavior over time, providing critical insights into peptide function and interactions with target proteins. nih.govacs.org The application of computational methods, often supported by advances in artificial intelligence and machine learning, facilitates access to unexplored molecular chemical space for biomolecular engineering and drug discovery. biophysics.org Rational design of peptide-derived drugs frequently necessitates the structural characterization of peptide-protein complexes, a task where computational methods have proven highly useful. frontiersin.org
Computational approaches are utilized to predict bioactive peptides that can bind with high affinity and specificity to protein targets and potentially block crucial protein-protein interactions (PPIs). computabio.com Given that peptides mediate a significant percentage of PPIs, their ability to interact with high specificity, even with targets considered "undruggable" by small molecules, makes them attractive therapeutic candidates. mdpi.com Computational methods are essential for understanding these interactions and designing peptides with enhanced pharmacokinetic properties and reduced toxicity. nih.gov
Virtual Screening Approaches
Virtual screening (VS) is a computer-based technique widely applied in peptide research to rapidly evaluate and screen large libraries of peptide molecules or chemical compounds for potential biological activity against a specific target protein. computabio.comfrontiersin.org This method significantly reduces the time and cost associated with traditional experimental screening. frontiersin.org VS assists in identifying candidate peptides predicted to interact with specific targets, such as the STAT3 SH2 domain, with high affinity and specificity. computabio.compnas.org
Virtual screening methods are broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). computabio.commdpi.com SBVS utilizes the three-dimensional structure of the target protein to screen and design peptides that are complementary to the binding site, aiming for high affinity and specificity. computabio.com LBVS, conversely, employs known active ligands as prototypes, selecting candidate molecules based on their similarity to bioactive peptide ligands, assuming that similar molecules will exhibit higher biological activity. computabio.commdpi.com
In the context of targeting STAT3, structure-based virtual screening has been successfully employed to identify small molecule inhibitors by using computer models of the STAT3 SH2 domain bound to a phosphotyrosine peptide derived from crystal structures. pnas.org This demonstrates the feasibility of using crystallographic data and computational modeling as a basis for identifying potential binders. pnas.org Virtual screening of ultra-large chemical libraries has also been used to identify inhibitors targeting the STAT3 N-terminal domain, highlighting the potential of exploring vast chemical spaces to find ligands for challenging targets. nih.govresearchgate.net Comparative virtual screening strategies involving models of different STAT proteins have been developed to identify inhibitors with specificity for STAT1 or STAT3. plos.org
Molecular Dynamics Simulation
Molecular Dynamics (MD) simulation is a powerful computational technique that provides all-atom simulations of biomolecules, enabling researchers to study their dynamic behavior over time. acs.orgfrontiersin.orgacs.org In peptide research, MD simulations are invaluable for understanding the complex interactions between peptides and proteins, investigating conformational changes, and assessing the stability of peptide-protein complexes. researchgate.netnih.govacs.org
MD simulations can capture the behavior of proteins and peptides in full atomic detail and at fine temporal resolution, which is crucial for deciphering the functional mechanisms of these biomolecules. acs.org While molecular docking provides initial predictions of binding conformations, MD simulations can overcome the limitations of rigid sampling and provide more accurate information by considering the inherent flexibility of peptides and proteins. researchgate.netacs.org
Studies utilizing MD simulations have investigated the binding modes of peptidomimetics designed to inhibit STAT3 by targeting its SH2 domain. researchgate.netnih.gov These simulations can model the structures of peptide-inhibitor complexes and provide detailed analysis of the binding interactions. researchgate.netnih.gov MD simulations have also been used to estimate binding affinities, and results have shown strong correlation with experimental data. researchgate.netnih.gov Enhanced sampling methods in MD, such as Gaussian accelerated molecular dynamics (GaMD), are being developed to improve the prediction of peptide-protein binding by addressing challenges related to slow dynamics and high peptide flexibility. frontiersin.org Furthermore, MD simulations are employed to calculate various parameters like root mean square deviations (RMSD), root mean square fluctuations (RMSF), radius of gyration (Rg), solvent accessible surface area (SASA), and the number of hydrogen bonds, which provide insights into the stability and dynamics of peptide-protein complexes. worldscientific.com
Quantum Chemistry Calculations
Quantum Chemistry (QC) calculations delve into the electronic structure and properties of molecules, providing a detailed understanding of the forces and interactions at the atomic level. While computationally more intensive than classical mechanics methods like MD, QC calculations offer a higher level of accuracy for describing chemical bonding, charge distribution, and reaction mechanisms. nih.govacs.org
In peptide research, QC calculations are applied to investigate fundamental properties of peptide bonds, analyze interaction energies between amino acid side chains, and understand the electronic factors influencing peptide conformation and interaction. rsc.orgnih.govplos.org These calculations can provide insights into the nature of strong interactions within proteins and peptides, such as salt bridges, cation-π interactions, and amide bridges, which play significant roles in protein-protein and peptide-protein binding. plos.org
QC methods, including Density Functional Theory (DFT) and higher-level ab initio methods like MP2 and CCSD(T), are used to optimize peptide structures, calculate interaction energies, and analyze properties like molecular frontier orbitals and charge distribution. nih.govplos.orgspkx.net.cn For instance, QC calculations have been used to study the antioxidant mechanism of peptides by analyzing their electron donation capabilities and identifying active sites for radical reactions based on parameters like the energy of the highest occupied molecular orbital (EHOMO) and radical Fukui index. spkx.net.cn QC calculations can also be integrated with classical methods in hybrid QM/MM approaches to study interactions in larger biomolecular systems, providing a balance between accuracy and computational feasibility. acs.org Studies have shown that QC calculations can even predict biological function, such as the immunological behavior of peptide-MHC complexes interacting with T cell receptors, by analyzing properties like electron spin density. frontiersin.org
While applying QC to large peptide-protein complexes can be computationally demanding, recent advancements in linear-scaling DFT methods are making it more feasible to study protein-protein interactions from first principles, providing insights into binding affinities and electron density changes upon association. soton.ac.ukresearchgate.net
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of APTSTAT3-9R in Additional Preclinical Disease Models
Initial preclinical studies have successfully demonstrated the antitumor activity of this compound in several cancer models. nih.gov Intratumoral injection of the peptide suppressed tumor growth in both xenograft and allograft models. nih.govapexbt.com The compound has shown efficacy in suppressing the viability and proliferation of various cancer cell lines, including human lung carcinoma (A549), murine melanoma (B16F1), and human liver cancer (HepG2). medchemexpress.comapexbt.com
Beyond oncology, recent research has suggested the therapeutic potential of this compound in other disease contexts, such as pulmonary fibrosis. researchgate.net This indicates that the utility of inhibiting STAT3 with this peptide may extend to a broader range of inflammatory and fibrotic diseases. Future preclinical research should systematically explore its efficacy in a wider array of disease models where STAT3 hyperactivation is a known pathological driver. This could include other solid tumors with high STAT3 dependency, hematological malignancies, and autoimmune or inflammatory conditions.
| Disease Model | Cell Line/Model Type | Key Preclinical Findings | Reference |
|---|---|---|---|
| Human Lung Carcinoma | A549 Xenograft | Suppressed cell viability and proliferation; reduced tumor burden in vivo. | apexbt.comresearchgate.net |
| Murine Melanoma | B16F1 Allograft | Demonstrated cellular uptake and inhibited STAT3 phosphorylation. When combined with an anti-PD-1 antibody, it suppressed tumor growth and enhanced infiltration of cytotoxic T lymphocytes. | nih.govresearchgate.net |
| Human Liver Cancer | HepG2 | Inhibited cell viability with an IC50 between 10 to 20 μM. | medchemexpress.com |
| Pulmonary Fibrosis | In vitro and in vivo models | Alleviated clinical symptoms when formulated with biomimetic disc-shaped lipid nanoparticles for enhanced pulmonary delivery. | researchgate.net |
Development of Next-Generation this compound Analogues and Derivatives
This compound is a first-generation peptide aptamer identified from a phage display library and modified with a cell-penetrating motif of nine arginine residues (9R) to facilitate cellular uptake. nih.govresearchgate.netresearchgate.net While effective, there is considerable scope for developing next-generation analogues with enhanced properties. Future research efforts could focus on several key areas:
Affinity and Specificity Enhancement: Modifications to the core STAT3-binding peptide sequence could be explored to increase its binding affinity (Kd) and specificity for STAT3 over other STAT family members. This could lead to greater potency and a reduction in potential off-target effects.
Improved Stability: As a peptide, this compound is susceptible to proteolytic degradation in vivo. The development of derivatives could involve peptidomimetic approaches, cyclization, or the incorporation of unnatural amino acids to enhance its stability and prolong its biological half-life.
Conjugation for Multifunctionality: Creating derivatives by conjugating this compound to other therapeutic molecules could yield synergistic effects. For instance, linking it to a cytotoxic agent could create a targeted chemotherapy, delivering the payload specifically to cells with high STAT3 activity.
Alternative Cell-Penetrating Peptides (CPPs): While the 9R motif is effective, other CPPs could be investigated to improve uptake efficiency or to target specific tissues or cell types, thereby optimizing the therapeutic index.
The development of such analogues will be crucial for overcoming the limitations of current anti-cancer therapies and addressing the challenge of anti-androgen resistance in diseases like prostate cancer, where signaling pathways can become rewired. mdpi.com
Optimization of Advanced Delivery Systems for Targeted Research Applications
Effective delivery is a critical challenge for peptide-based therapeutics. nih.gov While this compound incorporates a cell-penetrating motif, its systemic application can be improved through advanced drug delivery systems (DDSs). nih.govnih.gov These systems aim to protect the peptide from degradation, improve its pharmacokinetic profile, and enhance its accumulation at the target site.
A notable advancement in this area is the formulation of this compound with biomimetic disc-shaped lipid nanoparticles (DLNPs). This specific formulation was shown to markedly enhance the penetration of the pulmonary surfactant barrier, suggesting its utility for treating lung diseases like pulmonary fibrosis. researchgate.net Future research should expand on this concept by exploring a variety of advanced DDSs. The use of such delivery systems is a viable strategy to mitigate issues of cytotoxicity and suboptimal biocompatibility often encountered with pathway inhibitors in clinical settings. nih.gov
| Delivery Strategy | Description | Potential Advantage for this compound | Reference |
|---|---|---|---|
| Intrinsic Cell-Penetrating Motif (9R) | A poly-arginine sequence fused to the core peptide to facilitate direct translocation across cell membranes. | Enables cellular uptake of the peptide aptamer to reach its intracellular target (STAT3). | nih.govresearchgate.net |
| Biomimetic Lipid Nanoparticles (DLNPs) | Disc-shaped lipid-based nanoparticles designed to mimic natural lipoproteins. | Enhanced penetration of biological barriers, such as the pulmonary surfactant, for localized delivery. | researchgate.net |
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Can protect the peptide from degradation, improve solubility, and be surface-modified for active targeting. | nih.gov |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers (e.g., PLGA). | Allows for controlled and sustained release of the peptide, improving its pharmacokinetic profile. | nih.gov |
Mechanistic Elucidation of Long-Term Effects in Preclinical Models
Current preclinical data on this compound primarily focus on its short-term efficacy in reducing tumor growth and inhibiting STAT3 signaling. apexbt.com However, a comprehensive understanding of its long-term effects is essential for its translational potential. Future preclinical studies must be designed to investigate the consequences of sustained STAT3 inhibition by this compound over extended periods.
Key research questions to address include:
Durability of Response: Do tumors eventually relapse after an initial response to this compound? Investigating the durability of the antitumor effect is critical.
Chronic Target Modulation: What are the cellular and tissue-level consequences of long-term STAT3 pathway suppression? This includes assessing potential impacts on normal physiological processes that rely on basal STAT3 signaling.
Evolution of the Tumor Microenvironment (TME): How does sustained treatment with this compound reshape the TME? Studies have shown it can reduce immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). researchgate.net Long-term studies would reveal if these changes are maintained or if the TME adapts over time.
Off-Target Effects: Although this compound is designed for specificity, long-term administration studies are necessary to uncover any potential, previously unobserved off-target effects.
Investigation of Resistance Mechanisms in Preclinical Models and Counter-Strategies
The development of acquired drug resistance is a major obstacle for targeted cancer therapies. researchgate.netmdpi.com While there is no specific data yet on resistance to this compound, it is a foreseeable challenge. Upregulation of STAT3 signaling itself has been identified as a mechanism of resistance to a range of other targeted therapies. researchgate.netmdpi.com Therefore, it is crucial to proactively investigate how cancer cells might develop resistance to direct STAT3 inhibition.
Potential mechanisms of resistance could include:
Rewiring of Signaling Pathways: Cancer cells may compensate for STAT3 blockade by upregulating parallel survival pathways, a common resistance mechanism seen with other kinase inhibitors. nih.gov
Mutations in the Target Protein: Although less common for peptide-binding interactions than for small molecule inhibitors, mutations in the STAT3 gene that alter the this compound binding site could confer resistance.
Alterations in Drug Efflux: Increased expression of drug efflux pumps could potentially reduce the intracellular concentration of the peptide.
To address this, future research should focus on developing preclinical models of acquired resistance by exposing cancer cells to this compound over the long term. Once resistant models are established, they can be used to identify the underlying molecular mechanisms. nih.gov The most promising counter-strategy is likely to be combination therapy. As has been shown in preclinical melanoma models, combining this compound with immune checkpoint inhibitors like anti-PD-1 antibodies can lead to significantly enhanced tumor suppression. researchgate.net Further studies should explore rational combinations of this compound with other targeted agents or conventional chemotherapies to prevent or overcome the emergence of resistance. mdpi.com
Q & A
Q. What is the molecular mechanism by which APTSTAT3-9R inhibits STAT3 signaling in cancer cells?
this compound is a synthetic peptide comprising a STAT3-binding domain fused to a cell-penetrating motif (polyarginine, 9R). It specifically binds to STAT3, blocking its phosphorylation at Tyr705, which is critical for dimerization, nuclear translocation, and transcriptional activation. This inhibition reduces expression of downstream targets like cyclin D1, Bcl-xL, and survivin, leading to suppressed cancer cell proliferation and survival . Key experimental methods to validate this include:
- Western blotting to assess STAT3 phosphorylation (p-STAT3) and target protein expression.
- Electrophoretic mobility shift assays (EMSAs) to confirm disruption of STAT3-DNA binding .
Q. What in vitro and in vivo models are commonly used to evaluate this compound efficacy?
- In vitro : this compound has been tested in murine B16F1 melanoma cells, human breast cancer (MDA-MB-231), and other STAT3-dependent cancer lines. Dose-response assays (e.g., IC₅₀ calculations) and colony formation assays are standard .
- In vivo : Efficacy is validated in xenograft (human-derived tumors in immunodeficient mice) and allograft (murine tumor models) systems. Intratumoral injection protocols typically involve daily doses (e.g., 5 mg/kg) with tumor volume monitoring .
Q. How should this compound be stored and reconstituted for experimental use?
- Storage : Lyophilized this compound should be kept at -80°C to -20°C, protected from light and moisture.
- Reconstitution : Use sterile PBS or cell culture-grade water to prepare stock solutions (e.g., 1–10 mM), followed by aliquoting to avoid freeze-thaw cycles. Working concentrations in cell assays range from 1–50 µM, depending on cell type .
Advanced Research Questions
Q. How can researchers address contradictions in this compound efficacy across different cancer models?
Discrepancies may arise from variations in STAT3 dependency, cell permeability, or off-target effects. Methodological recommendations include:
- STAT3 activation profiling : Pre-screen cell lines for baseline p-STAT3 levels via flow cytometry or immunofluorescence.
- Combinatorial assays : Test this compound with JAK2 inhibitors (e.g., ruxolitinib) to isolate STAT3-specific effects .
- Rescue experiments : Overexpress constitutively active STAT3 mutants to confirm target specificity .
Q. What strategies improve this compound delivery in tissues with poor permeability, such as psoriatic skin?
this compound’s efficacy in dermatological models is limited by the epidermal barrier. Advanced approaches include:
Q. How can this compound be integrated into combination therapies to overcome STAT3-mediated drug resistance?
STAT3 activation often confers resistance to chemotherapy and targeted therapies. Synergistic strategies involve:
- Sequential dosing : Pre-treatment with this compound to sensitize cells to subsequent agents (e.g., paclitaxel or EGFR inhibitors).
- Co-delivery systems : Encapsulate this compound with chemotherapeutics in liposomes or polymeric carriers to enhance tumor targeting .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound dose-response data?
- Non-linear regression models (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons in vivo. Ensure sample sizes are justified via power analysis .
Q. How should researchers validate off-target effects of this compound?
- Kinase profiling assays : Use panels (e.g., Eurofins KinaseProfiler) to test inhibition of related kinases (e.g., JAK2, Src).
- RNA-seq or proteomics : Compare global gene/protein expression changes in treated vs. untreated cells to identify unintended pathways .
Data Interpretation and Reporting
Q. How to reconcile this compound’s anti-tumor activity with its limited efficacy in certain immune-competent models?
STAT3 inhibition may alter tumor-immune interactions. Include immune profiling in study designs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
